molecular formula C16H15NO B8278880 3-(2,6-Dimethylbenzyloxy)benzonitrile

3-(2,6-Dimethylbenzyloxy)benzonitrile

Cat. No.: B8278880
M. Wt: 237.30 g/mol
InChI Key: ZWFVVSRYXZYUNW-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzyloxy)benzonitrile is a substituted benzonitrile derivative featuring a 2,6-dimethylbenzyl ether group at the meta position of the benzonitrile core.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-[(2,6-dimethylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C16H15NO/c1-12-5-3-6-13(2)16(12)11-18-15-8-4-7-14(9-15)10-17/h3-9H,11H2,1-2H3

InChI Key

ZWFVVSRYXZYUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with several analogs:

  • 4-(2,6-Dimethylphenylthio)benzonitrile (): Replaces the benzyloxy group with a thioether linkage, altering electronic properties (e.g., reduced electron-withdrawing effects compared to the ether oxygen) .
  • 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile (): Substitutes the dimethylbenzyloxy group with a dichloropyrimidine-methyl group, increasing halogen-based steric bulk and lipophilicity .

Physicochemical Properties

Key differences in melting points, solubility, and spectroscopic data are observed among analogs:

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
3-(2,6-Dimethylbenzyloxy)benzonitrile Not reported 2,6-Dimethylbenzyloxy, benzonitrile
TF2 202–205 62 Pyrimidine-amino, 4-cyanophenoxy
TF3 199–202 54 Pyrimidine-amino, 3-cyanophenoxy
4-(2,6-Dimethylphenylthio)benzonitrile Not reported Thioether, 2,6-dimethylphenyl
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile Not reported Dichloropyrimidine-methyl
  • Melting Points: Pyrimidine-containing analogs (TF2, TF3) exhibit higher melting points (~200°C) due to enhanced intermolecular hydrogen bonding from amino and pyrimidine groups .
  • Spectroscopic Data : The benzonitrile moiety in all compounds shows characteristic CN stretching in IR (~2230 cm⁻¹) and distinct aromatic proton signals in ¹H NMR (δ 6.8–8.0 ppm). TF3’s NH proton resonates at δ 10.17 ppm, absent in this compound .

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